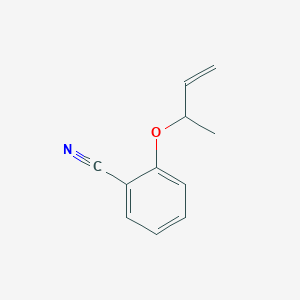
2-(3-Buten-2-yloxy)benzonitrile
説明
2-(3-Buten-2-yloxy)benzonitrile, also known as BYB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2-(3-Buten-2-yloxy)benzonitrile has been studied for its potential applications in various fields, including organic light-emitting diodes (OLEDs), organic solar cells, and as a fluorescent probe for biological imaging. In OLEDs and organic solar cells, 2-(3-Buten-2-yloxy)benzonitrile has been found to improve device performance due to its electron-donating and electron-transporting properties. As a fluorescent probe, 2-(3-Buten-2-yloxy)benzonitrile has been used to detect metal ions and monitor biological processes.
作用機序
The mechanism of action of 2-(3-Buten-2-yloxy)benzonitrile is not fully understood, but it is thought to interact with the electron transport chain in cells. 2-(3-Buten-2-yloxy)benzonitrile has been found to inhibit the activity of complex I and II in the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation.
Biochemical and physiological effects:
2-(3-Buten-2-yloxy)benzonitrile has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-(3-Buten-2-yloxy)benzonitrile can induce apoptosis in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that 2-(3-Buten-2-yloxy)benzonitrile can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
2-(3-Buten-2-yloxy)benzonitrile has several advantages for lab experiments, including its high yield and purity, low toxicity, and ease of synthesis. However, 2-(3-Buten-2-yloxy)benzonitrile is sensitive to air and light, which can affect its stability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for 2-(3-Buten-2-yloxy)benzonitrile research, including exploring its potential as a therapeutic agent for cancer and bacterial infections, optimizing its synthesis for commercial applications, and studying its interactions with other compounds in the electron transport chain. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
特性
CAS番号 |
177780-84-6 |
|---|---|
製品名 |
2-(3-Buten-2-yloxy)benzonitrile |
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC名 |
2-but-3-en-2-yloxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h3-7,9H,1H2,2H3 |
InChIキー |
XDDVLLFHAMKNCO-UHFFFAOYSA-N |
SMILES |
CC(C=C)OC1=CC=CC=C1C#N |
正規SMILES |
CC(C=C)OC1=CC=CC=C1C#N |
同義語 |
Benzonitrile, 2-[(1-methyl-2-propenyl)oxy]- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

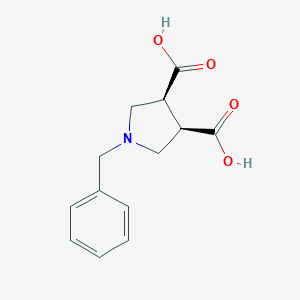
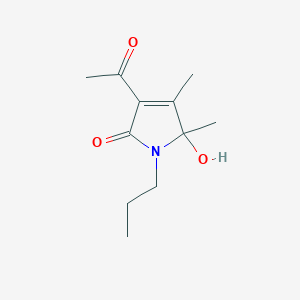
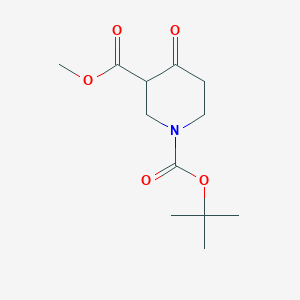

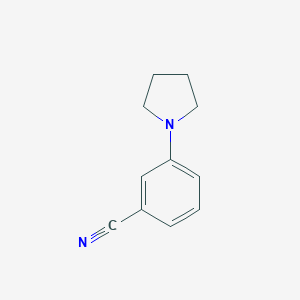
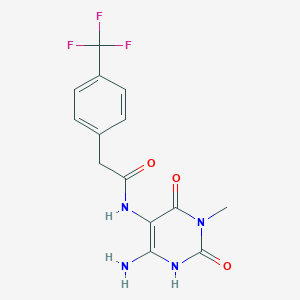





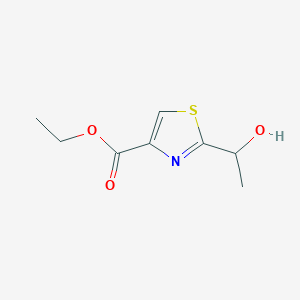
![[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid](/img/structure/B69761.png)
